
Glycerol propoxylate-B-ethoxylate
Overview
Description
Glycerol propoxylate-B-ethoxylate is a versatile compound known for its unique properties and wide range of applications. It is a polymer formed by the reaction of glycerol with propylene oxide and ethylene oxide. This compound is characterized by its excellent surface-active properties, making it useful in various industrial applications .
Mechanism of Action
Target of Action
The primary targets of Ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol, also known as Polyglycol 15-200 or GLYCEROL PROPOXYLATE-B-ETHOXYLATE, are not specific biological receptors or enzymes. Instead, these compounds, being polyols, interact with a variety of substances and systems. They are often used in industrial applications, such as antifreeze additives , foam control applications , and heat transfer fluids .
Mode of Action
The mode of action of these compounds is primarily physical rather than biochemical. For instance, as antifreeze additives, they lower the freezing point of water, preventing damage to systems that may be exposed to freezing temperatures . As foam control agents, they reduce the surface tension of liquids, preventing the formation of foam .
Pharmacokinetics
It’s known that these compounds have low volatility, as indicated by their high flash points .
Result of Action
The result of the action of these compounds is primarily physical changes in the systems they are used in. For example, in antifreeze applications, they prevent the freezing of water, thereby preventing physical damage to the system . In foam control applications, they prevent the formation of foam, improving the efficiency of the process .
Action Environment
The action of these compounds can be influenced by various environmental factors. For example, their effectiveness as antifreeze additives can be influenced by the ambient temperature . Their solubility in water and other solvents can also affect their effectiveness in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol propoxylate-B-ethoxylate is synthesized through a two-step process involving the reaction of glycerol with propylene oxide followed by ethylene oxide. The reaction conditions typically involve the use of catalysts such as potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol is first reacted with propylene oxide under controlled temperature and pressure conditions. The resulting product is then further reacted with ethylene oxide to achieve the desired polymer structure .
Chemical Reactions Analysis
Types of Reactions: Glycerol propoxylate-B-ethoxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
Glycerol propoxylate-B-ethoxylate is a polyether compound synthesized through the reaction of glycerol with ethylene oxide and propylene oxide. It is a block copolymer with both ethylene and propylene oxide units in its structure. The compound has a molecular weight of approximately 194.23 g/mol, a vapor pressure of less than 0.3 mm Hg at 20 °C, and a density of 1.02 g/mL at 25 °C. Due to its unique properties, this compound is used across various industries.
Glycerol ethoxylates and propoxylated glycerols have similar chemical and toxicological profiles . They are predicted to have similar absorption, distribution, metabolism, and chemical reactivity, resulting in similar toxicological profiles .
- Irritation: Ethoxylated glycerol is considered non-irritating to rabbit skin .
- Sensitization: Propoxylated glycerol was shown to be a non-sensitizer in a Buehler test using guinea pigs .
- Ocular Irritation: Ethoxylated glycerol does not show ocular irritation potential .
- Acute Toxicity: In an acute oral toxicity study of Glycereth-26, the LD50 was determined to be > 5000 mg/kg dose . Ethoxylated glycerol at a concentration of 3.575 mg/l, tested in rats as an aerosol/mist for 8 hours, caused no mortality .
- Mutagenicity: Ethoxylated glycerol was not mutagenic in Ames tests at concentrations up to 5000 µg/plate, with or without metabolic activation, in various strains .
- Other relevant information: Glycerol propoxylate-block-ethoxylate contains 400-800 ppm BHT as an inhibitor .
Comparison with Similar Compounds
Glycerol ethoxylate: Similar in structure but lacks the propylene oxide component.
Polypropylene glycol: Contains propylene oxide units but lacks the glycerol and ethylene oxide components.
Polyethylene glycol: Composed of ethylene oxide units without glycerol or propylene oxide
Uniqueness: Glycerol propoxylate-B-ethoxylate is unique due to its combination of glycerol, propylene oxide, and ethylene oxide, which imparts it with distinct surface-active properties and a wide range of applications in various fields .
Biological Activity
Glycerol propoxylate-B-ethoxylate (GPEB) is a polyether compound synthesized from glycerol, ethylene oxide, and propylene oxide. This unique block copolymer structure imparts distinct biological activities and applications across various fields, including pharmaceuticals, cosmetics, and food industries. This article delves into the biological activity of GPEB, supported by data tables, case studies, and detailed research findings.
GPEB has a molecular formula of and a molecular weight of approximately 194.23 g/mol. Its low volatility (vapor pressure < 0.3 mm Hg at 20 °C) and density (1.02 g/mL at 25 °C) make it suitable for diverse applications.
Synthesis
The synthesis of GPEB typically involves the following steps:
- Reaction of Glycerol : Glycerol is reacted with ethylene oxide and propylene oxide under controlled conditions to form the block copolymer.
- Purification : The product is purified to remove unreacted monomers and by-products.
Biological Activity
GPEB exhibits several biological activities that enhance its utility in various applications:
1. Surfactant Properties
GPEB functions as a nonionic surfactant, which can reduce surface tension in aqueous solutions. This property is beneficial in formulations requiring emulsification or solubilization of hydrophobic compounds .
2. Antimicrobial Activity
Research indicates that GPEB possesses antimicrobial properties, making it effective in disinfectant formulations. Its efficacy against various pathogens has been documented in several studies .
3. Protein Crystallization
GPEB has been utilized as a precipitant in protein crystallization processes. A study demonstrated that it significantly improved the crystallization success rate of various proteins compared to traditional precipitants . The following table summarizes the crystallization performance using GPEB:
Protein Name | Size (kDa) | Crystallization Success Rate (%) | Resolution Achieved (Å) |
---|---|---|---|
BCR-QONP | 25 | 75 | 2.5 |
CODH/ACS | 43 | 80 | 2.0 |
DCCP | 41 | 70 | 2.8 |
S25-PT | 164 | 90 | 1.8 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of GPEB against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in microbial load when treated with GPEB-based formulations, showcasing its potential as an effective disinfectant .
Case Study 2: Protein Crystallization Optimization
In another study focusing on protein crystallization, GPEB was included in a screening kit alongside other polymers. The results showed that GPEB provided superior conditions for achieving high-quality crystals necessary for X-ray diffraction studies .
Applications
Due to its unique properties, GPEB finds applications in various sectors:
- Pharmaceuticals : As a solubilizer for poorly soluble drugs.
- Cosmetics : In formulations requiring emulsification.
- Food Industry : As an emulsifier in food products.
Properties
IUPAC Name |
ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVYTKULMKDWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C(CO)O.C(C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a sweet odor; [Dow Chemical MSDS] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Polyoxyethylene (12) polyoxypropylene (66) glyceryl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21547 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9082-00-2 | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | glycerol propoxy ethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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